

Vapor pressure of Dowtherm Q at different research temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dowtherm Q**

Cat. No.: **B12700112**

[Get Quote](#)

A Technical Guide to the Vapor Pressure of Dowtherm Q

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure characteristics of **Dowtherm Q**, a high-performance synthetic organic heat transfer fluid. Comprising a mixture of diphenylethane and alkylated aromatics, **Dowtherm Q** is utilized in liquid-phase systems for its wide operating temperature range and superior thermal stability compared to conventional hot oils[1][2][3]. Understanding its vapor pressure is critical for system design, safety, and operational efficiency, particularly at elevated temperatures.

Data Presentation: Vapor Pressure of Dowtherm Q

The vapor pressure of **Dowtherm Q** is a critical parameter that dictates the pressure required within a closed system to prevent boiling at a given temperature. As temperatures rise, the vapor pressure increases significantly. Systems operating above 265°C (513°F) will require pressurization[1]. The data below, compiled from technical data sheets, summarizes the relationship between temperature and vapor pressure for **Dowtherm Q** in both SI and English units.

Table 1: Vapor Pressure of **Dowtherm Q** (SI Units)

Temperature (°C)	Vapor Pressure (bar)
150	0.01
200	0.09
250	0.49
300	1.83
330	3.75

Data sourced from Dow Chemical technical documentation.

Table 2: Vapor Pressure of **Dowtherm Q** (English Units)

Temperature (°F)	Vapor Pressure (psia)
200	0.03
250	0.14
300	0.44
350	1.12
400	2.50
450	5.10
500	9.60
550	16.9
600	28.2
625	36.5

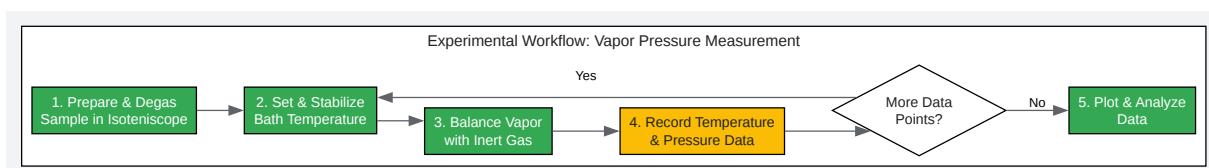
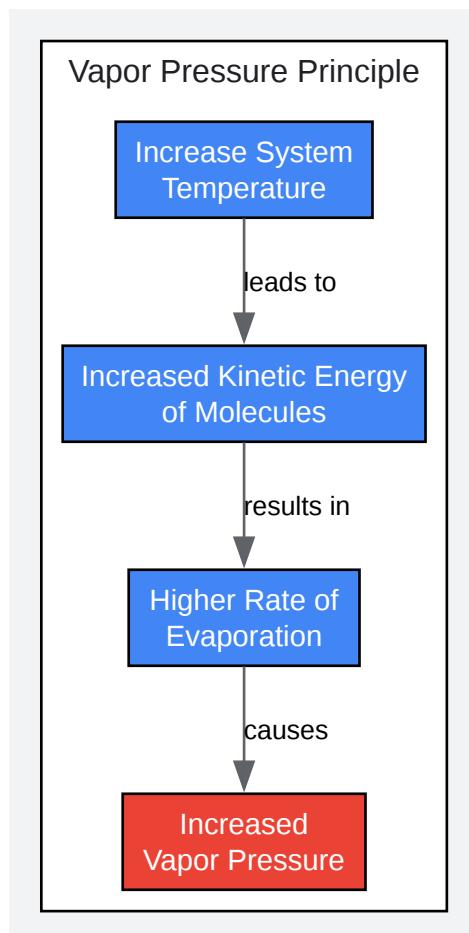
Data sourced from Dow Chemical technical documentation.[\[3\]](#)

Experimental Protocols for Vapor Pressure Determination

While the specific method used by the manufacturer for **Dowtherm Q** is proprietary, the determination of vapor pressure for liquids like heat transfer fluids is typically governed by standardized experimental protocols. A prevalent and relevant method is the ASTM D2879: Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope.

Principle of the Isoteniscope Method:

The isoteniscope method is a static technique for measuring vapor pressure. It involves balancing the vapor pressure of the sample against a known pressure of an inert gas. An integrated U-tube manometer, containing a portion of the sample, serves as the indicator for pressure equilibrium.



Key Experimental Steps:

- **Sample Preparation:** A small amount of the liquid sample (**Dowtherm Q**) is introduced into the isoteniscope bulb.
- **Degassing:** Dissolved and entrained gases are removed from the sample. This is a critical step achieved by gently heating the sample under a vacuum, which removes volatile impurities without significantly altering the sample's composition[4].
- **Temperature Control:** The isoteniscope, containing the degassed sample, is immersed in a constant-temperature liquid bath. The temperature is precisely controlled and measured.
- **Pressure Balancing:** An inert gas (e.g., nitrogen) is slowly introduced into the system to balance the vapor pressure exerted by the sample. The operator observes the manometer within the isoteniscope; when the liquid levels in the U-tube are equal, it signifies that the inert gas pressure is equal to the sample's vapor pressure[4].
- **Data Recording:** The system pressure (now equal to the sample's vapor pressure) and the precise temperature of the bath are recorded.
- **Iterative Measurement:** The temperature of the bath is incrementally increased, and the pressure balancing process (steps 4-5) is repeated at each new temperature setpoint to generate a vapor pressure curve[4].

Other techniques, such as the Reid Method (ASTM D323) for petroleum products or the Knudsen Effusion Method for low-volatility substances, also exist but the static isotenoscope method is well-suited for the range of pressures and temperatures relevant to **Dowtherm Q**'s operational use[5][6].

Visualization of Core Concepts

To fulfill the requirement for visualization, the following diagrams illustrate the fundamental relationship between temperature and vapor pressure, as well as a simplified workflow for the experimental determination of this property.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempoint.com [chempoint.com]
- 2. glycolsales.com.au [glycolsales.com.au]
- 3. glycolsales.com.au [glycolsales.com.au]
- 4. ia600203.us.archive.org [ia600203.us.archive.org]
- 5. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vapor pressure of Dowtherm Q at different research temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12700112#vapor-pressure-of-dowtherm-q-at-different-research-temperatures\]](https://www.benchchem.com/product/b12700112#vapor-pressure-of-dowtherm-q-at-different-research-temperatures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com